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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Executive Summary
-Fluorocinnamic acid (

-FCA) represents a critical structural modification of the natural product trans-cinnamic acid.[1]
[2] By introducing a fluorine atom at the

-position of the propenoic acid side chain, researchers achieve a unique bioisosteric shift.
Unlike its hydrogenated parent or chlorinated analogs,

-FCA offers a specific combination of metabolic stability (blocking

-oxidation) and modulated acidity (lowering pKa via inductive effects), making it a high-value
scaffold in medicinal chemistry and enzyme kinetics.[1][3]

This guide provides a rigorous technical comparison of

-FCA against standard alternatives, supported by experimental protocols and mechanistic
visualizations.[1][2][3]
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The introduction of fluorine significantly alters the electronic and steric landscape of the

cinnamic acid scaffold without drastically changing its size (Van der Waals radius of F

1.47 Å vs. H

1.20 Å). This "mimicry" allows binding to biological targets while altering reactivity.[1][2][3]

Table 1: Comparative Physicochemical Properties[2][3]
[4]
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Property -Fluorocinnamic

Acid

trans-Cinnamic

Acid

(Standard)

4-

Chlorocinnamic

Acid

Significance

Structure -F substitution Unsubstituted
para-Cl

substitution

Determines

metabolic fate.[1]

[2][3]

CAS No. 350-90-3 140-10-3 1615-02-7
Identification.[1]

[2][3]

Mol. Weight 166.15 g/mol 148.16 g/mol 182.60 g/mol
Stoichiometric

calculations.[2][3]

Melting Point 156–159 °C 133 °C 248–250 °C
-F increases

lattice energy vs

H.

LogP (Calc) ~2.08 2.13 3.10

-F maintains

lipophilicity

similar to H; Cl

increases it.[1][2]

[3]

pKa (Est.) ~3.0 – 3.5 4.44 4.41

-F increases

acidity (strong

inductive effect).

[1][2]

Electronic Effect
Strong

-withdrawing
Neutral

Weak

-withdrawing

Alters binding

affinity to anion-

sensing

residues.[1][2][3]
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Analyst Note: The lowered pKa of

-FCA is a critical differentiator.[1][2] At physiological pH (7.4),

-FCA exists almost exclusively as the carboxylate anion, potentially enhancing

electrostatic interactions with positively charged enzyme active sites (e.g., Arginine

residues in PAL) compared to less acidic analogs.[3]

Part 2: Synthesis Architectures
While the Knoevenagel condensation is the industrial standard for cinnamic acid, it is often

unsuitable for

-FCA due to the instability of

-fluoromalonates and difficult decarboxylation.[1] The Horner-Wadsworth-Emmons (HWE)
reaction is the superior, field-proven protocol for synthesizing

-FCA with high stereocontrol.[1][2]

Experimental Protocol: HWE Synthesis of -
Fluorocinnamic Acid
Objective: Stereoselective synthesis of ethyl

-fluorocinnamate followed by hydrolysis.

Reagents:
Benzaldehyde (1.0 equiv)

Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)[1][2][3]

Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (

-BuOK)[1][3]
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THF (Anhydrous)

Step-by-Step Workflow:
Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

Dropwise add triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 mins until H

evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

Olefination: Add benzaldehyde dropwise to the carbanion solution at 0°C. Allow the mixture

to warm to room temperature and stir for 4–12 hours.

Checkpoint: Monitor via TLC (Hexane/EtOAc).[2][4] The formation of the

-fluoroacrylate ester is usually rapid.[2]

Quench & Workup: Quench with saturated NH

Cl. Extract with Diethyl Ether (

).[2] Dry organics over MgSO

and concentrate.

Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water containing LiOH (3 equiv).

Stir at ambient temperature for 4 hours. Acidify with 1M HCl to pH 2.[1][2][3]

Isolation: Filter the precipitated white solid (

-FCA).[1][2] Recrystallize from Ethanol/Water to obtain pure crystals (MP: 157°C).[2]

Visualization: HWE Reaction Pathway
The following diagram illustrates the mechanistic pathway, highlighting the formation of the

oxaphosphetane intermediate which dictates the stereochemistry.
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Caption: Mechanistic pathway for the Horner-Wadsworth-Emmons synthesis of alpha-
Fluorocinnamic acid.

Part 3: Biological & Pharmacological
Performance[1][2]
Target: Phenylalanine Ammonia-Lyase (PAL)
PAL is the gateway enzyme in the phenylpropanoid pathway, converting L-phenylalanine to

trans-cinnamic acid.[1][2][5][6]

Cinnamic Acid: Acts as a feedback inhibitor (Product Inhibition).[2][3]

-Fluorocinnamic Acid: Acts as a Competitive Inhibitor.[1][2][3] The fluorine atom mimics the
hydrogen sterically but alters the electronic environment of the Michael acceptor system (

-unsaturation).

Mechanism of Action
Unlike "suicide substrates" that covalently modify the enzyme,

-FCA typically binds reversibly but with altered kinetics due to the electronegativity of fluorine
affecting the binding pocket affinity. The

-F substitution prevents the normal reverse reaction (amination) efficiency, effectively locking
the enzyme active site.

Table 2: Comparative Biological Activity[1][2][3]
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Compound PAL Inhibition Type
Antimicrobial
Activity (MIC)

Key Advantage

-Fluorocinnamic Acid
Competitive / Tight-

binding
High (vs. S. aureus)

Metabolic Stability:

Resists enzymatic

degradation better

than H-analogs.[1][2]

[3]

Cinnamic Acid Feedback (Product)
Moderate (250–500

M)

Natural substrate;

rapidly metabolized.

2-Chlorocinnamic Acid Competitive High (Antifungal)

Good potency, but Cl

is sterically bulkier

than F.

4-Fluorocinnamic Acid Competitive Moderate

Probes steric limits of

the para-position, not

the catalytic center.

Visualization: Enzyme Inhibition Logic
The diagram below compares the binding logic of the natural substrate vs. the fluorinated

inhibitor.
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Caption: Competitive inhibition mechanism of PAL by alpha-Fluorocinnamic acid vs. natural

feedback.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1332728?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

